molecular formula C22H37NO2 B11950970 n-[2-(Tetradecyloxy)phenyl]acetamide CAS No. 67990-10-7

n-[2-(Tetradecyloxy)phenyl]acetamide

Cat. No.: B11950970
CAS No.: 67990-10-7
M. Wt: 347.5 g/mol
InChI Key: KRMVKLLDHVNWEK-UHFFFAOYSA-N
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Description

N-[2-(Tetradecyloxy)phenyl]acetamide: is an organic compound with the molecular formula C22H37NO2 and a molecular weight of 347.53 g/mol . It is characterized by the presence of a phenyl ring substituted with a tetradecyloxy group and an acetamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Tetradecyloxy)phenyl]acetamide typically involves the reaction of 2-(tetradecyloxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(Tetradecyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tetradecyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

Chemistry: N-[2-(Tetradecyloxy)phenyl]acetamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with biological membranes and proteins. Its long alkyl chain allows it to integrate into lipid bilayers, making it useful in membrane studies.

Industry: In the industrial sector, this compound may be used in the formulation of specialty chemicals and materials, particularly those requiring specific hydrophobic or amphiphilic properties.

Mechanism of Action

The mechanism of action of N-[2-(Tetradecyloxy)phenyl]acetamide is not fully understood. its interactions with biological membranes suggest that it may affect membrane fluidity and permeability. The compound’s long alkyl chain allows it to embed within lipid bilayers, potentially disrupting membrane structure and function. Further research is needed to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-Tetradecoxyacetanilide
  • N-(2-(Tetradecyloxy)phenyl)acetamide
  • 2’-(Tetradecyloxy)acetanilide

Comparison: N-[2-(Tetradecyloxy)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring. Compared to similar compounds, it offers distinct hydrophobic and amphiphilic properties, making it suitable for specialized applications in chemistry and biology. Its long alkyl chain distinguishes it from shorter-chain analogs, providing different solubility and interaction characteristics .

Properties

CAS No.

67990-10-7

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

N-(2-tetradecoxyphenyl)acetamide

InChI

InChI=1S/C22H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-16-19-25-22-18-15-14-17-21(22)23-20(2)24/h14-15,17-18H,3-13,16,19H2,1-2H3,(H,23,24)

InChI Key

KRMVKLLDHVNWEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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